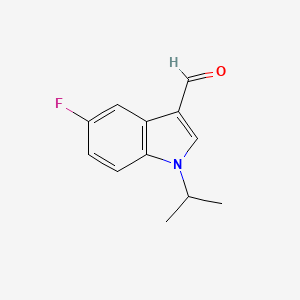

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Description

5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluoro substituent at position 5, an isopropyl group at position 1, and a carbaldehyde functional group at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting neurological and oncological pathways. Its structural features—the electron-withdrawing fluoro group and the bulky isopropyl substituent—influence its reactivity, solubility, and interactions with biological targets .

Propriétés

IUPAC Name |

5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTCBYPWOQCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Vilsmeier-Haack Reaction

A common method for synthesizing indole-3-carbaldehydes involves the Vilsmeier-Haack reaction. This process typically starts with an aniline derivative, which undergoes a formylation reaction using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form the indole-3-carbaldehyde.

Fluorination and Alkylation Steps

Fluorination : Introducing a fluorine atom into the indole ring can be achieved using fluorinated reagents. For example, a fluorinated oxidation reaction might be employed to introduce the fluorine atom at the desired position.

Alkylation : The introduction of an isopropyl group can be achieved through alkylation reactions using isopropyl halides or similar reagents in the presence of a base like sodium hydride.

Data and Research Findings

Analyse Des Réactions Chimiques

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Applications De Recherche Scientifique

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Computational and Experimental Insights

- Docking Studies : AutoDock Vina simulations suggest that the isopropyl group in 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde creates steric hindrance, reducing binding affinity to certain kinase targets compared to smaller analogs (e.g., 5-Fluoro-1H-indole-3-carbaldehyde) .

- Synthesis : The carbaldehyde group enables Schiff base formation, as seen in and , where triazole derivatives are synthesized via azide-alkyne cycloaddition.

Activité Biologique

5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : C₁₂H₁₂FNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 944465-16-1

The presence of the aldehyde functional group is significant as it enhances the compound's reactivity and potential interactions with biological molecules.

5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and cancer progression. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to downstream effects on cell proliferation and survival.

- Cytotoxicity in Cancer Cells : Studies have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, analogs of indole derivatives have shown promising results against lung cancer cells harboring K-Ras mutations .

Table 1: Cytotoxicity and IC50 Values

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde | H460 | < 5 | |

| Oncrasin-1 | T29Kt1 | 2.51 | |

| Hydroxymethyl Derivatives | H460 | 0.25 |

From the data presented, it is evident that 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde demonstrates significant cytotoxicity in specific cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

Recent studies have explored the biological effects of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde in various contexts:

- Cancer Therapeutics : In vitro studies showed that this compound inhibited the growth of lung cancer cells, highlighting its potential role in developing new anticancer therapies .

- Mechanistic Insights : Research indicated that substituents on the indole ring significantly affect the compound's potency. For example, variations in substituents at the 3-position of the indole ring were found to be crucial for antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.